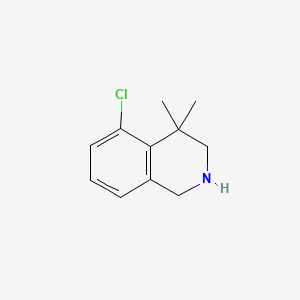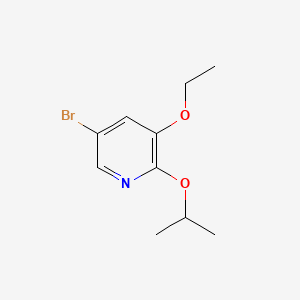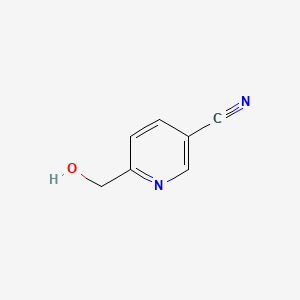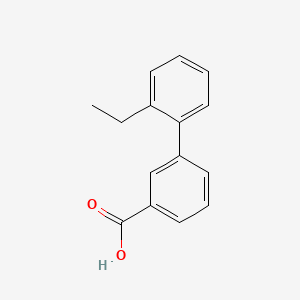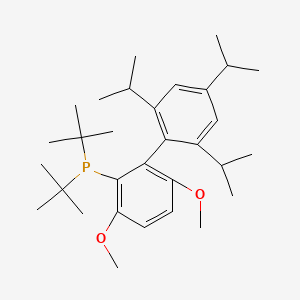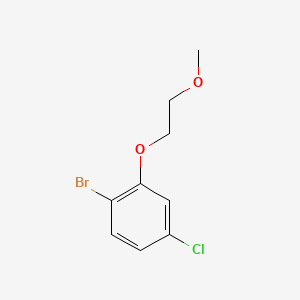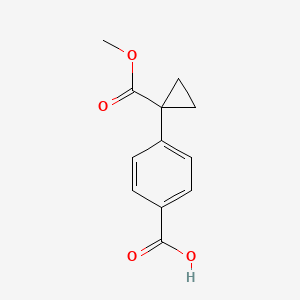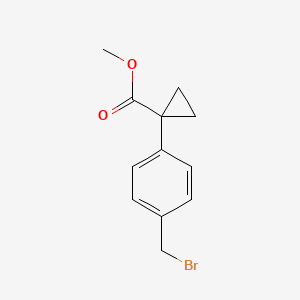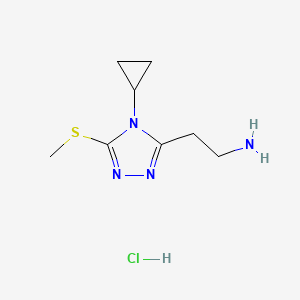
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C11H9BrF3NO . It is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidin-2-one group attached to a phenyl ring, which is substituted with a bromo and a trifluoromethyl group .
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Biological Activity
The pyrrolidine ring, a core part of 1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one, is widely used in medicinal chemistry to develop compounds for treating human diseases. The interest in this scaffold is due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage, a phenomenon known as "pseudorotation." Bioactive molecules characterized by the pyrrolidine ring demonstrate target selectivity and diverse biological profiles, influenced by the stereochemistry and spatial orientation of substituents. These structural features allow for different binding modes to enantioselective proteins, highlighting the significance of pyrrolidine in designing new compounds with varied biological activities (Li Petri et al., 2021).
Environmental Impact of Brominated Compounds
Brominated compounds, such as those derived from 2,4,6-tribromophenol, are significant due to their production as intermediates in the synthesis of brominated flame retardants and their degradation products. These compounds are ubiquitous in the environment and have raised concerns due to their toxicokinetics and toxicodynamics. The presence of bromine in these compounds, analogous to the bromine in this compound, underscores the environmental relevance of studying such substances to understand their concentration, distribution, and potential toxic effects in both abiotic and biotic systems, including humans (Koch & Sures, 2018).
Material Science and Chemical Synthesis
The structural components of this compound, specifically the bromo and trifluoromethyl groups, play critical roles in the synthesis of various materials. These groups are often involved in reactions that lead to the development of novel materials with unique properties. For instance, compounds with these functional groups are explored for their utility in creating new optoelectronic materials, highlighting the broad applicability of such structural motifs in the realm of material science and chemical synthesis (Liu & Avendaño, 2013).
Safety and Hazards
Safety data sheets indicate that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .
Wirkmechanismus
Mode of Action
The mode of action involves the compound interacting with its targets. Let’s break it down:
Transmetalation: Considering the presence of the boron atom (from the pyrrolidinone ring), transmetalation could occur. In Suzuki–Miyaura cross-coupling reactions, boron reagents (such as organotrifluoroborates) transfer their organic group to a palladium catalyst, forming a new carbon–carbon bond . This process might be relevant to the compound’s mode of action.
Result of Action
The molecular and cellular effects depend on the specific targets. Possibilities include:
Eigenschaften
IUPAC Name |
1-[4-bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-4-3-7(6-8(9)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWXPVAQLRIJIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682062 |
Source


|
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261994-99-3 |
Source


|
| Record name | 1-[4-Bromo-3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


